molecular formula C17H17FN4O3S B2995632 5-fluoro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034391-36-9

5-fluoro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2995632
CAS No.: 2034391-36-9
M. Wt: 376.41
InChI Key: QLWMIUIMYVVGDS-UHFFFAOYSA-N
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Description

The compound “5-fluoro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .

Scientific Research Applications

Cyclooxygenase-2 Inhibition

A study explored the synthesis and evaluation of a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, revealing their potency in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. These compounds exhibit interesting pharmacokinetic properties and anti-inflammatory activity in vivo, suggesting potential as COX-2 specific inhibitors (Pal et al., 2003).

Cytotoxic Activity Against Cancer Cells

Another study reported the synthesis of novel pyrazolo[3,4-d]pyrimidines bearing benzenesulfonamide moiety, demonstrating potent cytotoxic activity against cancer cell lines, including MCF-7 and HepG2. These compounds induced cell cycle arrest and apoptosis, showcasing a potential pathway for developing new cancer therapies (Hassan et al., 2017).

Antimicrobial and Antitubercular Agents

Research has also led to the synthesis of benzene sulfonamide pyrazole thio-oxadiazole hybrids, showing promising antimicrobial and antitubercular activities. These compounds exhibited significant activity against various bacterial strains and the tuberculosis-causing bacterium H37Rv, marking them as potential candidates for addressing bacterial infections and tuberculosis (Shingare et al., 2018).

Antiviral Agents

The search for effective antiviral agents has also benefited from these compounds, with certain derivatives showing activity against the Yellow Fever Virus (YFV). The identification and optimization of these compounds underscore the potential for developing targeted therapies against YFV and possibly other viral infections (Fioravanti et al., 2017).

Anticancer Activity

Furthermore, guanidinylbenzenesulfonamides have been synthesized and evaluated for their anticancer activity against the human breast cancer cell line MCF7. These studies indicate the potential of such compounds in the development of new treatments for breast cancer, highlighting the versatility and therapeutic promise of benzenesulfonamide derivatives (Ghorab et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c1-22-11-13(10-20-22)15-5-3-12(8-19-15)9-21-26(23,24)17-7-14(18)4-6-16(17)25-2/h3-8,10-11,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWMIUIMYVVGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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